molecular formula C10H13N3S B4414503 5-methyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

5-methyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B4414503
M. Wt: 207.30 g/mol
InChI Key: RVEFYAJEIWNCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain. Due to its unique mechanism of action, MPTP has been used to model Parkinson's disease and other neurological disorders in laboratory experiments.

Mechanism of Action

MPTP is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately results in cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity has been shown to result in a decrease in dopamine levels in the brain, as well as an increase in oxidative stress and inflammation. MPTP has also been shown to cause mitochondrial dysfunction and apoptosis in dopaminergic neurons.

Advantages and Limitations for Lab Experiments

MPTP has several advantages as a model for Parkinson's disease and other neurological disorders. It selectively targets dopaminergic neurons in the substantia nigra, which is the region of the brain that is most affected in Parkinson's disease. MPTP-induced neurotoxicity is also relatively rapid and reproducible, which makes it a useful tool for studying the early stages of Parkinson's disease. However, MPTP has several limitations as well. It does not fully mimic the complex pathophysiology of Parkinson's disease, and its effects may differ from those of other neurotoxins. Additionally, MPTP may not accurately reflect the effects of chronic exposure to environmental toxins.

Future Directions

There are several areas of future research that could be explored using MPTP as a model. One area is the role of inflammation and oxidative stress in Parkinson's disease and other neurodegenerative disorders. Another area is the development of new therapies that target the underlying mechanisms of MPTP-induced neurotoxicity. Additionally, MPTP could be used to study the effects of environmental toxins and other risk factors for Parkinson's disease. Finally, MPTP could be used to develop new animal models for other neurological disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, MPTP is a potent neurotoxin that has been widely used in scientific research as a model for Parkinson's disease and other neurological disorders. Its unique mechanism of action has provided valuable insights into the pathophysiology of these diseases, and its use as a research tool is likely to continue in the future.

Scientific Research Applications

MPTP has been widely used in scientific research as a model for Parkinson's disease. It selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production in the brain. This results in motor symptoms such as tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease. MPTP has also been used to study the role of oxidative stress and inflammation in neurodegenerative diseases.

properties

IUPAC Name

5-methyl-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-8-5-12-10(14-8)13-7-9-3-2-4-11-6-9/h2-4,6,8H,5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEFYAJEIWNCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
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5-methyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
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5-methyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
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5-methyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 5
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5-methyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 6
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5-methyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine

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